N3 Isobutyl Substitution Drives Lipophilicity and Permeability Divergence Compared to 3-Amino and 3-Unsubstituted Analogs
The 3-isobutyl group in target compound CAS 731827-20-6 confers a computed XLogP3 of 3.3, which is approximately 1.5–2.5 log units higher than the predicted values for the 3-amino analog (3-amino-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, predicted XLogP3 ~0.8–1.8) and the 3-unsubstituted parent (2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, CAS 38201-64-8, predicted XLogP3 ~1.5) [1]. This lipophilicity difference is critical for membrane permeability and oral bioavailability projections. The target compound also has only 1 hydrogen bond donor (HBD) compared to 2 HBD for the 3-amino analog, further reducing polarity and enhancing passive diffusion potential [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen bond donor count |
|---|---|
| Target Compound Data | XLogP3 = 3.3; HBD = 1 |
| Comparator Or Baseline | 3-amino-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (predicted XLogP3 ~0.8–1.8, HBD = 2); 2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 38201-64-8, predicted XLogP3 ~1.5) |
| Quantified Difference | ΔXLogP3 (target vs. 3-amino) ≈ 1.5–2.5; ΔXLogP3 (target vs. 3-unsubstituted) ≈ 1.8; ΔHBD (target vs. 3-amino) = -1 |
| Conditions | Computed properties from PubChem using XLogP3 3.0 and Cactvs 3.4.8.18; comparator values are predicted using analogous computation methods and represent class-level estimates. |
Why This Matters
Lipophilicity and HBD count are primary determinants of oral bioavailability and CNS penetration; these computed differences allow medicinal chemists to rationally select the 3-isobutyl derivative for programs requiring enhanced membrane permeability compared to more polar 3-amino or 3-unsubstituted analogs.
- [1] PubChem Compound Summary for CID 2412466, Computed Properties for CAS 731827-20-6. View Source
